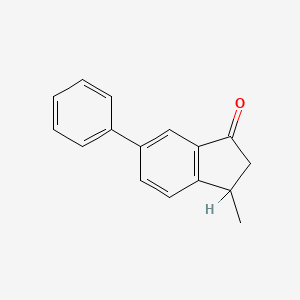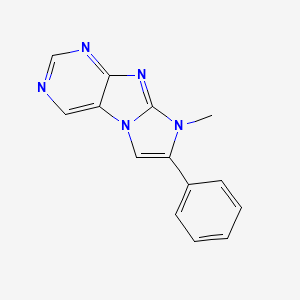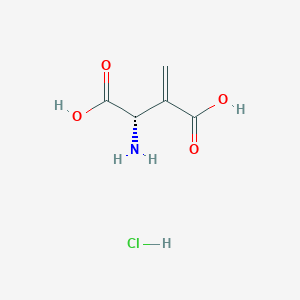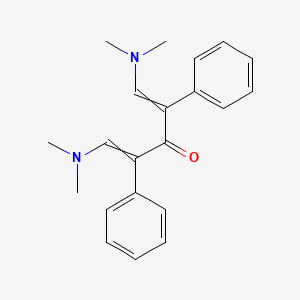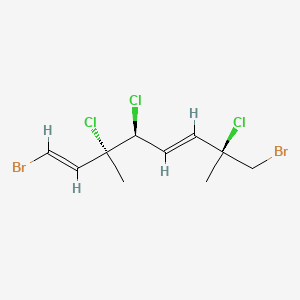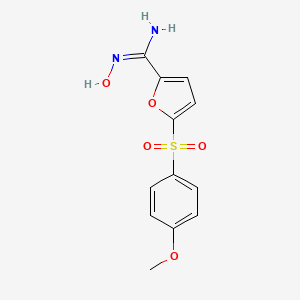
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a carboximidamide group, and a methoxyphenyl sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating diseases related to MMP activity, such as cancer and arthritis.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . This inhibition can modulate various biological pathways, including those involved in tissue remodeling and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboximidamide: Shares the furan ring and carboximidamide group but lacks the methoxyphenyl sulfonyl group.
N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-biphenylcarbonyl)piperazine-2-carboxamide: Another MMP inhibitor with a different core structure.
Uniqueness
2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MMPs with high specificity makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
75745-73-2 |
|---|---|
Molekularformel |
C12H12N2O5S |
Molekulargewicht |
296.30 g/mol |
IUPAC-Name |
N'-hydroxy-5-(4-methoxyphenyl)sulfonylfuran-2-carboximidamide |
InChI |
InChI=1S/C12H12N2O5S/c1-18-8-2-4-9(5-3-8)20(16,17)11-7-6-10(19-11)12(13)14-15/h2-7,15H,1H3,(H2,13,14) |
InChI-Schlüssel |
FHQKBQQPAWPDHT-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)/C(=N\O)/N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


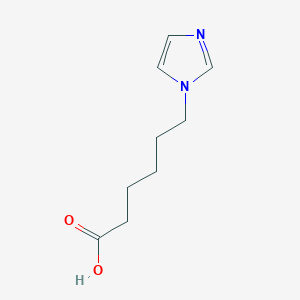
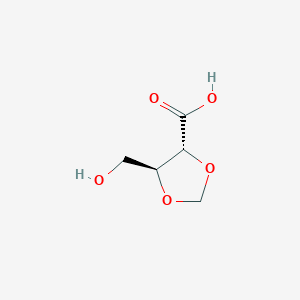
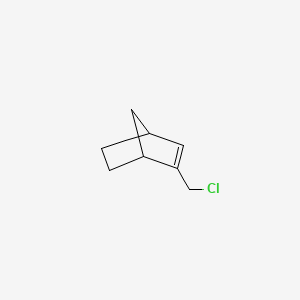
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
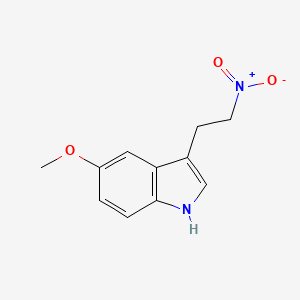
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
